2-(1-Benzofuran-5-yl)-5-methylmorpholine
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)-5-methylmorpholine |
InChI |
InChI=1S/C13H15NO2/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12/h2-6,9,13-14H,7-8H2,1H3 |
InChI Key |
MOQKYROBUYIHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)C2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Construction
Several modern synthetic methodologies for benzofuran derivatives are reported, including:
Intramolecular cyclization of o-hydroxyaryl alkynes or alkenes: This approach involves cyclization promoted by transition metal catalysts (e.g., copper, rhodium) or Lewis acids, leading to benzofuran formation via nucleophilic attack and ring closure. For example, copper bromide catalysis in the presence of sodium carbonate and water has been used to generate amino-substituted benzofurans in high yields (75–91%).
Rhodium-catalyzed C–H activation and annulation: This method involves C–H bond activation followed by migratory insertion and cyclization steps to form benzofuran rings with various substitutions, including aryl groups.
Lewis acid-promoted propargylation and cyclization: Lewis acids such as scandium triflate facilitate intramolecular cyclization of propargylated phenols to benzofurans under mild conditions.
These methods provide versatile routes to substituted benzofurans, which can be further functionalized.
Functionalization of Benzofuran Core
- Introduction of amino or sulfonamide groups at specific positions on benzofuran rings has been achieved by starting from phenol derivatives bearing halogen or sulfonate leaving groups, which are then substituted by amines or sulfonamides.
Preparation of 2-(1-Benzofuran-5-yl)-5-methylmorpholine: Specific Synthetic Routes
While direct literature on This compound is limited, analogous synthetic routes for benzofuran derivatives bearing nitrogen-containing heterocycles (such as morpholine) can be adapted.
Stepwise Synthesis Approach
Introduction of the morpholine ring:
- The morpholine ring, methyl-substituted at the 5-position, can be introduced via nucleophilic substitution on the benzofuran intermediate bearing a good leaving group (e.g., halogen or sulfonate ester) at the 5-position.
- This step often involves reacting the benzofuran intermediate with 5-methylmorpholine under basic or catalytic conditions to achieve substitution.
Example from Related Benzofuran-Morpholine Synthesis
- A study involving the synthesis of benzofuranyl morpholine derivatives used the addition of piperidine to an ethanolic solution of enaminone intermediates derived from benzofuran acetyl derivatives, confirming the feasibility of amine addition to benzofuran precursors.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|---|
| 1 | Benzofuran ring formation | o-Hydroxyaryl alkynes or phenols | CuBr, Rhodium complexes, Lewis acids | Aqueous/organic solvents, mild heat | Formation of benzofuran core with substituents |
| 2 | Functional group transformation | Halogenated or sulfonated benzofuran | 5-Methylmorpholine, base or catalyst | Room temperature to reflux | Nucleophilic substitution introducing morpholine ring |
| 3 | Purification and characterization | Crude product | Chromatography, NMR, IR | Standard lab conditions | Pure this compound |
Research Findings and Optimization Notes
Catalyst choice and reaction conditions significantly affect yield and selectivity in benzofuran formation. Rhodium catalysts with cyclopentadienyl ligands have shown good yields (30–80%) in benzofuran annulation reactions.
Lewis acid catalysis offers mild and efficient routes for cyclization steps, which is beneficial for sensitive functional groups such as morpholine rings.
Nucleophilic substitution efficiency depends on the nature of the leaving group on the benzofuran intermediate. Halogens (Br, Cl, I) and sulfonate esters (OMs, OTs) are preferred leaving groups for substitution with morpholine derivatives.
Acidic conditions (e.g., methanesulfonic acid) may be employed in intermediate steps to facilitate condensation or cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-5-yl)-5-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the benzofuran ring or the morpholine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-(1-Benzofuran-5-yl)-5-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Key Research Findings and Implications
Antioxidant Potential: Benzofuran-oxazole hybrids demonstrate notable antioxidant activity , suggesting that modifying the target compound with electron-donating groups could unlock similar properties.
CNS Activity Modulation : The primary amine in 5-APB is linked to serotonergic effects , whereas the morpholine in the target compound may redirect activity toward peripheral targets.
Synthetic Utility : Boronate esters (e.g., from ) highlight the benzofuran scaffold’s versatility in medicinal chemistry, though the target compound’s morpholine group may necessitate distinct synthetic routes .
Q & A
Q. What are the optimal synthetic routes for 2-(1-Benzofuran-5-yl)-5-methylmorpholine, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Begin with benzofuran core functionalization (e.g., halogenation at the 5-position) followed by coupling with a pre-formed morpholine derivative. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Catalyst optimization : Screen ligands (e.g., XPhos, SPhos) and solvents (e.g., DMF, THF) to enhance coupling efficiency.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization for high-purity isolation.
- Yield improvement : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq of morpholine precursor).
Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran bromination | Br₂, FeCl₃, DCM, 0°C → RT | 85–90 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 60–75 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-5 coupling, morpholine methyl group at δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak matching C₁₄H₁₅NO₂).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) .
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test against kinases or proteases (e.g., HIV-1 protease) via fluorometric assays. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare selectivity indices (normal vs. cancerous cells) .
Advanced Research Questions
Q. How should researchers address contradictory reports on the biological activity of benzofuran-morpholine hybrids?
Methodological Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Synthesize derivatives (e.g., substituent variations at benzofuran C-5 or morpholine N-position) to isolate activity contributors .
- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify confounding variables (e.g., solvent effects, assay pH) .
Q. What strategies are effective in elucidating the mechanism of action for this compound in cellular systems?
Methodological Answer:
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Molecular docking : Simulate binding to target proteins (e.g., tubulin, topoisomerases) using AutoDock Vina. Validate with mutagenesis studies .
- Pathway analysis : Use RNA-seq to map transcriptional changes (e.g., apoptosis, oxidative stress pathways) .
Q. How can researchers resolve discrepancies between computational predictions and experimental results in physicochemical properties?
Methodological Answer:
- Validation of models : Compare DFT-calculated logP or pKa with experimental HPLC-measured values. Adjust QSPR models using correction factors .
- Solubility testing : Use shake-flask method (aqueous/organic phases) to verify predicted solubility. Consider co-solvents (e.g., DMSO/PEG) for in vitro assays .
- Replicate experiments : Ensure computational parameters (e.g., solvent dielectric constant) match experimental conditions .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
